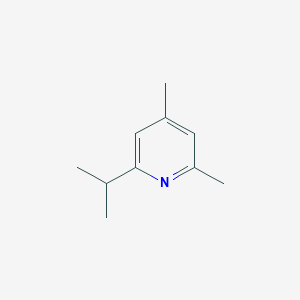
2,4-Dimethyl-6-(propan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,4-dimethyl-6-(1-methylethyl)- is a substituted pyridine derivative. Pyridine itself is a six-membered heterocyclic compound containing one nitrogen atom. The presence of substituents such as methyl and isopropyl groups in the 2, 4, and 6 positions of the pyridine ring significantly alters its chemical and physical properties, making it a compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives, including Pyridine, 2,4-dimethyl-6-(1-methylethyl)-, can be achieved through several methods. One common approach is the condensation of carbonyl compounds or cycloaddition reactions. For instance, the Bohlmann-Rahtz pyridine synthesis involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia . Another method is the Hantzsch dihydropyridine synthesis, which involves the reaction of an aldehyde, a β-keto ester, and ammonia .
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic processes. For example, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridines . These methods are scalable and can be optimized for high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2,4-dimethyl-6-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: Pyridine derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridine derivatives to piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce piperidine derivatives .
Aplicaciones Científicas De Investigación
Pyridine, 2,4-dimethyl-6-(1-methylethyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of pyridine, 2,4-dimethyl-6-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways . The specific pathways and targets depend on the substituents and the overall structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other substituted pyridines such as:
2,6-lutidine: A dimethyl-substituted pyridine.
3,5-lutidine: Another dimethyl-substituted pyridine.
2,4,6-collidine: A trimethyl-substituted pyridine.
Uniqueness
Pyridine, 2,4-dimethyl-6-(1-methylethyl)- is unique due to the specific arrangement of its substituents, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific applications where other pyridine derivatives may not be as effective .
Propiedades
Número CAS |
51779-52-3 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
2,4-dimethyl-6-propan-2-ylpyridine |
InChI |
InChI=1S/C10H15N/c1-7(2)10-6-8(3)5-9(4)11-10/h5-7H,1-4H3 |
Clave InChI |
RYECSFVDVZOGIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


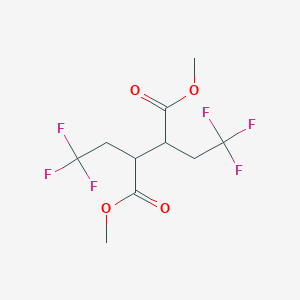

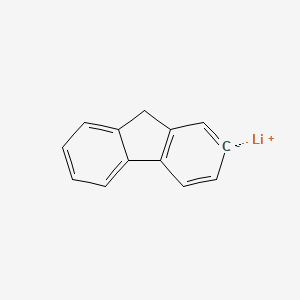
![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)


![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)
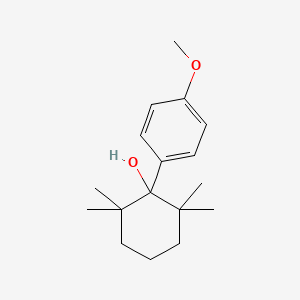
![6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B14649447.png)

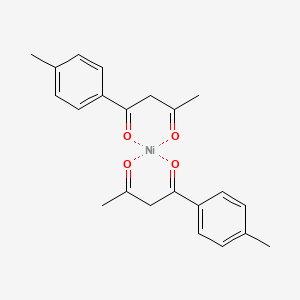

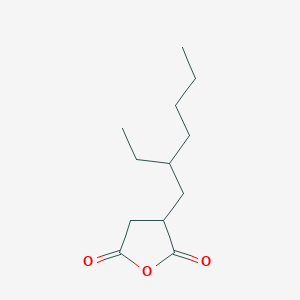
![Dimethyl[3-(phenylphosphanyl)propyl]germyl](/img/structure/B14649468.png)
